molecular formula C22H29N5O3S B2616287 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1705208-73-6

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2616287
CAS No.: 1705208-73-6
M. Wt: 443.57
InChI Key: HVQQFFQMWPFUDM-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1705208-73-6) is a complex heterocyclic compound with the molecular formula C22H29N5O3S and a molecular weight of 443.56 g/mol . This reagent features a unique molecular architecture, integrating a 1,2,4-oxadiazole ring linked to a 2-methylphenyl group, a piperidine scaffold, and a sulfonylated 1-ethyl-3,5-dimethyl-1H-pyrazole moiety . The presence of these distinct pharmacophores makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the exploration of new molecules for agricultural science. Compounds containing 1,2,4-oxadiazole rings have demonstrated significant biological activities and are frequently investigated in the development of fungicides . Researchers can utilize this chemical as a key synthon to develop and screen novel compounds with potential mode of action against phytopathogenic fungi, aiding in the creation of new crop protection agents . The compound is supplied with high-quality standards for research purposes. It is available in various quantities to suit your laboratory needs, including 30 mg, 50 mg, and other sizes . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-5-27-17(4)21(16(3)24-27)31(28,29)26-12-8-10-18(14-26)13-20-23-22(25-30-20)19-11-7-6-9-15(19)2/h6-7,9,11,18H,5,8,10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQQFFQMWPFUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine , often referred to by its chemical identifiers and structural components, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H29N5O4SC_{21}H_{29}N_{5}O_{4}S with a molecular weight of 447.56 g/mol. Its structure features a piperidine ring, a pyrazole sulfonyl group, and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H29N5O4S
Molecular Weight447.56 g/mol
LogP0.294
Water Solubility (LogSw)-2.24
Polar Surface Area85.418 Ų
pKa (Acid)13.11
pKa (Base)1.30

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and anti-inflammatory responses.

Anticancer Activity

In a study focusing on small-molecule neuropilin-1 (NRP1) antagonists, compounds similar to 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine were evaluated for their ability to inhibit tumor growth and angiogenesis. These compounds were shown to effectively block NRP1-mediated signaling pathways critical for tumor progression and metastasis .

Case Study:
One notable study demonstrated that a related compound significantly inhibited VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in human umbilical vein endothelial cells (HUVECs), suggesting that the compound could potentially disrupt angiogenic signaling pathways crucial for tumor growth .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may have anti-inflammatory properties as well. The sulfonyl group is known to enhance binding affinity to various targets involved in inflammatory processes. In vitro assays have shown that related compounds can reduce pro-inflammatory cytokine production in activated immune cells .

The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways associated with angiogenesis and immune response:

  • Inhibition of NRP1 : By blocking NRP1 interactions, the compound can reduce tumor-associated angiogenesis.
  • Regulation of Cytokine Production : It may interfere with inflammatory cytokine release from activated immune cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

ParameterValue
Half-life4.29 hours
Volume of Distribution (Vd)1103 mL/kg

These parameters indicate favorable pharmacokinetic properties that support further development as a therapeutic agent.

Comparison with Similar Compounds

Compound A : 1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine

  • Core structure : Piperazine (7-membered ring with two nitrogens) vs. piperidine (6-membered, one nitrogen).
  • Substituents : 3,4-Dichlorobenzyl group instead of oxadiazole-methyl.
  • Implications : Piperazine may confer different conformational flexibility and hydrogen-bonding capacity. The dichlorobenzyl group increases hydrophobicity compared to the oxadiazole system.

Compound B : 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

  • Oxadiazole substitution : 4-Fluorophenyl vs. 2-methylphenyl.
  • Implications : Fluorine’s electron-withdrawing effect enhances oxidative stability but reduces lipophilicity. The 2-methyl group may improve steric interactions in hydrophobic binding pockets.

Compound C : {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone

  • Heterocyclic system : Pyrazolo-pyrimidine vs. pyrazole-sulfonyl.
  • Substituents : Methanesulfonyl-phenyl and isoxazole vs. oxadiazole-methyl.
  • Implications : The pyrazolo-pyrimidine core may enhance π-π stacking, while the isoxazole offers distinct hydrogen-bonding geometry.

Molecular Properties and Pharmacokinetic Trends

Property Target Compound Compound B Compound C
Molecular Formula C₂₄H₂₉N₅O₃S (estimated)* C₂₃H₂₄FN₃O₂ C₂₈H₂₅N₅O₅S
Molecular Weight ~475.6 g/mol (estimated)* 393.45 g/mol 543.59 g/mol
Key Substituents 2-Methylphenyl, ethylpyrazole 4-Fluorophenyl, ethylbenzoyl Methanesulfonyl-phenyl, isoxazole
Polar Groups Sulfonyl, oxadiazole Benzoyl, oxadiazole Sulfonyl, pyrimidine

*Exact data unavailable in provided evidence; estimates based on structural analysis.

  • Lipophilicity : The 2-methylphenyl group in the target compound likely increases logP compared to Compound B’s 4-fluorophenyl.
  • Metabolic Stability : Oxadiazoles generally resist oxidative metabolism, whereas pyrazolo-pyrimidines (Compound C) may undergo hepatic oxidation .
  • Solubility : The sulfonyl group in the target compound enhances aqueous solubility relative to Compound B’s benzoyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis involving sulfonylation of the pyrazole core followed by coupling with the oxadiazole-piperidine moiety. Key steps include:

  • Sulfonylation : React 1-ethyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
  • Piperidine functionalization : Use nucleophilic substitution or Suzuki-Miyaura coupling to attach the oxadiazole-methyl group to the piperidine ring. Solvent choice (e.g., THF or DMF) and catalyst systems (e.g., Pd(PPh₃)₄) are critical .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions, especially the sulfonyl and oxadiazole-methyl linkages .
  • Mass spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and packing interactions .

Q. What solubility and stability profiles should researchers anticipate for this compound?

  • Methodology : Perform empirical testing:

  • Solubility : Screen in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on enzymes with sulfonamide/oxadiazole-binding pockets (e.g., carbonic anhydrase) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • ADMET prediction : Employ tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Assay standardization : Replicate experiments in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to isolate confounding factors (e.g., membrane permeability) .
  • Metabolite profiling : Use LC-MS to identify metabolites that may interfere with activity in cellular models but not in enzymatic assays .
  • Positive controls : Include reference compounds (e.g., known sulfonamide inhibitors) to calibrate assay sensitivity .

Q. What strategies are recommended for studying the stereochemical effects of the piperidine and oxadiazole moieties on biological activity?

  • Methodology :

  • Chiral synthesis : Apply asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to generate enantiopure forms of the piperidine ring .
  • Enantiomer separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate isomers and compare their activity in dose-response assays .
  • Circular dichroism (CD) : Analyze conformational preferences of isomers in solution to link stereochemistry to target binding .

Q. How can researchers design SAR studies to optimize the oxadiazole-methyl group for enhanced target selectivity?

  • Methodology :

  • Analog synthesis : Replace the 2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and test activity .
  • Crystallography : Co-crystallize analogs with target proteins to visualize binding interactions (e.g., hydrogen bonds with the oxadiazole ring) .
  • Free-energy calculations : Use MM/GBSA methods to quantify binding affinity changes upon substituent modification .

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